N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide
描述
N-[4-({1-[(4-Methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a p-methylbenzyl group at the N1 position of the pyrazolo-pyrimidine core and a 4-acetamidophenyl substituent at the C4 amino group.
属性
IUPAC Name |
N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-14-3-5-16(6-4-14)12-27-21-19(11-24-27)20(22-13-23-21)26-18-9-7-17(8-10-18)25-15(2)28/h3-11,13H,12H2,1-2H3,(H,25,28)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZQGYYOCNIXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction, often using acetic anhydride or acetyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and ultrasonic-assisted reactions can be employed to scale up the production .
化学反应分析
Types of Reactions
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
科学研究应用
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide has a wide range of scientific research applications:
作用机制
The mechanism of action of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells . The compound interacts with the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
相似化合物的比较
Comparison with Similar Compounds
Structural Variations in Pyrazolo-Pyrimidine Derivatives
The compound’s structural analogs differ in substituents on the pyrazolo-pyrimidine core and the aryl-acetamide moiety. Key comparisons include:
Electronic and Physicochemical Properties
- Acetamide vs. Amine/Sulfanyl Groups : The target compound’s acetamide group (C=O) enhances hydrogen-bond acceptor capacity compared to amines (e.g., ) or sulfanyl linkages (). This improves solubility and target affinity .
- Methylbenzyl vs.
- Trifluoromethoxy vs. Methyl Groups : Compounds with trifluoromethoxy substituents () exhibit stronger electron-withdrawing effects, which may alter binding kinetics compared to the target’s methyl group .
生物活性
N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antiamoebic, and other therapeutic potentials, supported by relevant case studies and research findings.
- Molecular Formula : C24H26N6
- Molecular Weight : 398.56 g/mol
- CAS Number : 477850-39-8
- Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For instance:
- A study by Singla et al. demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine showed promising antitumor activity against various cancer cell lines. One derivative exhibited an average GI50 value of 1.30 µM, indicating potent growth inhibition in NCI-60 cancer cell lines .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Pyrazolo Derivative | NCI-60 | 1.30 |
2. Antiamoebic Activity
The antiamoebic properties of this compound have been highlighted in comparative studies:
- An investigation reported that this compound showed superior antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica compared to metronidazole, a standard treatment . This suggests its potential as an alternative therapeutic agent for amoebiasis.
3. Other Therapeutic Potentials
In addition to anticancer and antiamoebic activities, pyrazolo[3,4-d]pyrimidine derivatives have been explored for various other pharmacological effects:
- Inhibition of Enzymatic Activity : These compounds have shown potential in inhibiting enzymes related to inflammation and coagulation processes, such as phospholipase A2 and β-oxidation trifunctional enzyme in Mycobacterium tuberculosis .
Case Study 1: Antitumor Efficacy
In a systematic evaluation of pyrazolo derivatives for their cytotoxic effects on A549 lung cancer cells, several compounds were synthesized and tested. Notably, one compound demonstrated significant induction of autophagy without apoptosis at concentrations that inhibited cell growth effectively .
Case Study 2: Amoebicidal Comparison
A comparative study assessed the efficacy of this compound against metronidazole in treating amoebiasis. Results indicated that the novel compound had a lower IC50 value than metronidazole, suggesting enhanced potency .
常见问题
Basic Research Questions
Q. What are the key structural features of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide, and how do they influence its biological activity?
- Answer : The compound features a pyrazolo[3,4-d]pyrimidine core , a 4-methylphenylmethyl group at the N1 position, and an acetamide-linked para-substituted phenyl ring . The pyrazolo-pyrimidine scaffold mimics purine bases, enabling interactions with kinase active sites or nucleic acids . The 4-methylphenyl group enhances lipophilicity and target selectivity, while the acetamide moiety contributes to hydrogen bonding with biological targets .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Synthesis typically involves:
Core formation : Cyclization of pyrazole precursors with substituted pyrimidines under reflux conditions.
Functionalization : Introduction of the 4-methylphenylmethyl group via nucleophilic substitution or alkylation.
Acetamide coupling : Reaction of the intermediate amine with acetyl chloride in the presence of a base (e.g., NaH) .
- Critical parameters include solvent choice (DMF or ethanol), temperature control (60–80°C), and catalysts (e.g., K₂CO₃) to optimize yield (reported 58–72%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., δ 2.33 ppm for CH₃ in 4-methylphenyl ).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 376.0 [M+H]+ ).
- HPLC : Ensures purity (>95% for biological assays ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies may arise from:
- Purity variations : Use orthogonal purity assays (e.g., HPLC + NMR) to rule out impurities .
- Assay conditions : Standardize protocols (e.g., ATP concentrations in kinase assays) .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethoxy vs. methoxy substitutions) to identify critical substituents .
- Example : A 2023 study found that replacing the acetamide’s phenyl ring with a trifluoromethoxy group increased kinase inhibition by 40% .
Q. What strategies optimize the multi-step synthesis for higher yield and scalability?
- Answer :
- Step 1 (Core formation) : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs) .
- Step 2 (Alkylation) : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
- Step 3 (Acetamide coupling) : Replace acetyl chloride with acetic anhydride to minimize side reactions .
- Scalability : Pilot-scale trials in ethanol (low-cost, eco-friendly solvent) achieved 68% yield .
Q. How does the compound interact with biological targets at the molecular level?
- Answer :
- Kinase inhibition : The pyrazolo-pyrimidine core competes with ATP in binding pockets (e.g., EGFR kinase), confirmed via X-ray crystallography .
- DNA intercalation : Planar structure facilitates stacking with DNA base pairs, observed in fluorescence quenching assays .
- Table 1 : Target Affinity Data
| Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| EGFR Kinase | 12.3 | Fluorescence | |
| Topoisomerase II | 45.7 | Gel Electrophoresis |
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?
- Answer :
Substituent scanning : Synthesize analogs with varied aryl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) .
Pharmacophore modeling : Use software (e.g., Schrodinger’s Phase) to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .
In silico docking : Validate binding poses with AutoDock Vina against kinase domains .
- Case study : A 2024 SAR study showed that electron-withdrawing groups (e.g., -CF₃) at the phenyl ring improved cellular permeability by 2-fold .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
